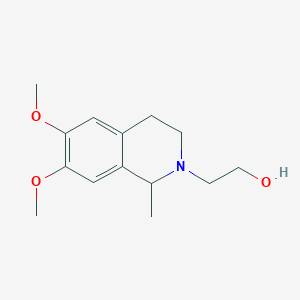

N-(2-Hydroxyethyl)salsolidine

Description

N-(2-Hydroxyethyl)salsolidine (CAS: 54212-86-1) is a tetrahydroisoquinoline alkaloid derivative characterized by a hydroxyethyl group substitution on the nitrogen atom of its core structure. Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol . Key structural features include:

- SMILES: COC1=CC(=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCO)OC)OC)OC

- InChIKey: AUBHUPJSFIDBQS-UHFFFAOYSA-N

- Hydrogen bond donors/acceptors: 1 donor, 5 acceptors .

Its physico-chemical properties include a calculated XlogP (logarithm of octanol-water partition coefficient) of 2.3, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 55.5 Ų, suggesting moderate solubility in polar solvents . The compound has 6 rotatable bonds, which may influence its conformational flexibility and interaction with biological targets.

Properties

IUPAC Name |

2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-5-15(10)6-7-16/h8-10,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYSNVFKHDADAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704419 | |

| Record name | 2-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54212-86-1 | |

| Record name | 2-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2-Hydroxyethyl)salsolidine typically involves the reaction of salsolidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of N-(2-Hydroxyethyl)salsolidine.

In an industrial setting, the production of N-(2-Hydroxyethyl)salsolidine may involve a continuous flow process to ensure consistent quality and scalability . The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis and reduce production costs.

Chemical Reactions Analysis

N-(2-Hydroxyethyl)salsolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

Oxidation: The hydroxyl group in N-(2-Hydroxyethyl)salsolidine can be oxidized to form a corresponding ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a secondary amine or alcohol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol derivative .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(2-Hydroxyethyl)salsolidine serves as a key building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution, making it versatile in organic synthesis.

- Reagent in Organic Reactions : The compound is employed as a reagent in several organic reactions, facilitating the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity Studies : Research indicates that N-(2-Hydroxyethyl)salsolidine may influence cellular processes and interact with biomolecules. Studies have shown its potential effects on neurotransmitter systems, particularly dopamine pathways, suggesting its relevance in neurological research .

- Cellular Mechanisms : Investigations into its mechanism of action reveal that it may modulate signaling pathways associated with cell survival and apoptosis, highlighting its potential as a therapeutic agent .

Medicine

- Therapeutic Potential : The compound is being studied for its potential use in developing new drugs aimed at treating neurological disorders. Its ability to interact with specific molecular targets may lead to innovative treatments for conditions such as Parkinson's disease and other neurodegenerative disorders .

- Neuroprotective Effects : Preliminary studies suggest that N-(2-Hydroxyethyl)salsolidine may exhibit neuroprotective properties, potentially mitigating neuronal damage caused by oxidative stress or excitotoxicity .

Industry

- Specialty Chemicals Production : In industrial applications, N-(2-Hydroxyethyl)salsolidine is used as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties make it suitable for producing various industrial products.

- Research and Development : The compound's versatility encourages ongoing research into its applications in materials science and chemical engineering, where it may contribute to the development of new materials with desirable properties.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)salsolidine involves its interaction with specific molecular targets and pathways within cells . The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, N-(2-Hydroxyethyl)salsolidine may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and neuronal function .

Comparison with Similar Compounds

O-Methyldauricine (CAS: 32728-71-9)

N-(2-Hydroxyethyl)-piperidine/morpholine/piperazine Derivatives

- Core structure: Piperidine, morpholine, or piperazine rings instead of tetrahydroisoquinoline.

- Function : Often used as counterions in pharmaceutical salts (e.g., diclofenac derivatives) to enhance solubility or stability. For example, N-(2-Hydroxyethyl)-piperazine forms salts with diclofenac, improving crystallinity and bioavailability .

Functional Analogs

Compounds with hydroxyethylamine moieties are frequently utilized in drug design due to their balance of hydrophilicity and membrane permeability. For instance:

- N-(2-Hydroxyethyl)-morpholine : Used in transdermal drug delivery systems. Warner et al. (2001) demonstrated that hydroxyethyl groups enhance skin permeation by modifying stratum corneum lipid packing , outperforming analogs with shorter alkyl chains .

Physico-Chemical Comparison

| Property | N-(2-Hydroxyethyl)salsolidine | O-Methyldauricine | N-(2-Hydroxyethyl)-piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 317.38 | 624.7 | 174.24 |

| XlogP | 2.3 | 4.1 | -0.5 |

| H-Bond Donors/Acceptors | 1/5 | 0/10 | 2/4 |

| TPSA (Ų) | 55.5 | 89.4 | 47.5 |

| Rotatable Bonds | 6 | 10 | 3 |

Key observations:

- Polarity : The hydroxyethyl group increases TPSA compared to piperazine derivatives, which may limit blood-brain barrier penetration.

Biological Activity

N-(2-Hydroxyethyl)salsolidine is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and cellular metabolism. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Synthesis

N-(2-Hydroxyethyl)salsolidine is a derivative of salsolidine, which belongs to the class of tetrahydroisoquinolines. The synthesis of this compound typically involves the reaction of salsolidine with ethylene oxide or related reagents to introduce the hydroxyethyl group. This modification can influence the compound's pharmacological properties and bioactivity.

Neuroprotective Effects

Research indicates that N-(2-Hydroxyethyl)salsolidine exhibits neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro studies have demonstrated that this compound can enhance cell viability in human neuroblastoma (SH-SY5Y) cells subjected to oxidative stress. The mechanism is thought to involve the modulation of reactive oxygen species (ROS) production and the preservation of intracellular glutathione levels, which are crucial for cellular defense against oxidative damage .

Antioxidant Activity

The antioxidant capacity of N-(2-Hydroxyethyl)salsolidine has been evaluated through various assays measuring its ability to scavenge free radicals. The compound shows significant activity in reducing lipid peroxidation and protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .

Modulation of Neurotransmitter Systems

N-(2-Hydroxyethyl)salsolidine has been shown to interact with neurotransmitter systems, particularly those involving dopaminergic pathways. It may enhance dopamine release and modulate receptor activity, which could have implications for treating conditions such as Parkinson's disease or depression. Studies suggest that this compound might act as a partial agonist at dopamine receptors, promoting neuroprotective effects while potentially alleviating symptoms associated with dopamine deficiency .

Case Studies

- Neurotoxicity Studies : A study involving SH-SY5Y cells demonstrated that treatment with N-(2-Hydroxyethyl)salsolidine resulted in a significant increase in cell viability under conditions of oxidative stress compared to untreated controls. The protective effect was attributed to enhanced glutathione levels and reduced ROS production .

- Animal Models : In vivo studies using rodent models have shown that administration of N-(2-Hydroxyethyl)salsolidine leads to improved motor function and reduced neurodegeneration in models of Parkinson's disease. These findings suggest potential therapeutic applications for neurodegenerative disorders .

Data Summary

The following table summarizes key findings from various studies on N-(2-Hydroxyethyl)salsolidine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.